(R)-Cyano(naphthalen-2-yl)methyl diethyl phosphate
Description
(R)-Cyano(naphthalen-2-yl)methyl diethyl phosphate (CAS: 820969-53-7) is a chiral organophosphorus compound characterized by a diethyl phosphate group esterified to a cyano-substituted naphthalen-2-ylmethyl moiety. Its IUPAC name is Phosphoric acid, (R)-cyano-1-naphthalenylmethyl diethyl ester, and it exhibits the following key properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀NO₄P |
| Exact Molecular Weight | 319.097 g/mol |
| XlogP (Hydrophobicity) | 3 |
| Topological Polar Surface Area | 68.6 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 7 |
| Stereochemistry | One (R)-configured chiral center |
The naphthalen-2-yl group contributes to aromatic π-π interactions, while the cyano group enhances electrophilicity. The diethyl phosphate ester moiety influences solubility and stability, making this compound relevant in catalysis, prodrug design, or enzyme inhibition studies.
Properties
CAS No. |
820969-50-4 |
|---|---|
Molecular Formula |
C16H18NO4P |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
[(R)-cyano(naphthalen-2-yl)methyl] diethyl phosphate |
InChI |
InChI=1S/C16H18NO4P/c1-3-19-22(18,20-4-2)21-16(12-17)15-10-9-13-7-5-6-8-14(13)11-15/h5-11,16H,3-4H2,1-2H3/t16-/m0/s1 |
InChI Key |
OYLWRGIGSIHXMY-INIZCTEOSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@@H](C#N)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate typically involves the reaction of naphthalene derivatives with diethyl phosphite under specific conditions. One common method involves the use of a palladium catalyst, such as Pd(PPh3)4, to facilitate the cross-coupling of H-phosphonate diesters with aryl halides . This reaction is often carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is another method that can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
®-Cyano(naphthalen-2-yl)methyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include phosphonate esters, amines, and substituted naphthalene derivatives .
Scientific Research Applications
®-Cyano(naphthalen-2-yl)methyl diethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-Cyano(naphthalen-2-yl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The cyano group and diethyl phosphate moiety play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Diethyl Hydrogen Phosphate (CAS: 762-04-9)
A simpler phosphate ester lacking the naphthalene and cyano groups:
Naphthalen-2-yl Diphenyl Phosphate (CAS: 18872-49-6)
A bulkier aromatic phosphate ester with diphenyl groups:
Key Difference : The diphenyl groups increase steric bulk but reduce solubility in polar solvents compared to the diethyl ester in the target compound.
Sodium Naphthalen-2-yl Hydrogenphosphate (CAS: 14463-68-4)
A sodium salt of a naphthalen-2-yl phosphate:
Key Difference: The ionic nature of the sodium salt enhances aqueous compatibility, whereas the target compound’s diethyl ester and cyano group favor organic media.
Diethyl Ethylphosphonite (CAS: 2651-85-6)
A phosphonite with an ethyl group instead of a phosphate ester:
| Property | Diethyl Ethylphosphonite | (R)-Target Compound |
|---|---|---|
| Oxidation State | Phosphorus(III) | Phosphorus(V) |
| Reactivity | Prone to oxidation and nucleophilic attack | More stable due to oxidized phosphate core |
| Molecular Formula | C₆H₁₅O₂P | C₁₇H₂₀NO₄P |
Key Difference : Phosphonites are more reactive but less stable than phosphates, limiting their utility in controlled-release systems .
Dimethyl Phosphite (CAS: 868-85-9)
A phosphite ester with minimal steric hindrance:
| Property | Dimethyl Phosphite | (R)-Target Compound |
|---|---|---|
| Molecular Formula | C₂H₇O₃P | C₁₇H₂₀NO₄P |
| Applications | Intermediate in pesticide synthesis | Specialized applications requiring chirality and aromaticity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
